The Core Mechanism of SGC-CBP30: A Technical Guide for Researchers
The Core Mechanism of SGC-CBP30: A Technical Guide for Researchers
For Immediate Release
SGC-CBP30 has emerged as a critical chemical probe for elucidating the roles of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, intended for researchers, scientists, and professionals in drug development.
Executive Summary
SGC-CBP30 is a potent and selective small-molecule inhibitor of the bromodomains of CBP and p300.[1][2][3] By competitively binding to the acetyl-lysine recognition pocket within these bromodomains, SGC-CBP30 effectively disrupts a critical protein-protein interaction that is essential for the recruitment of these co-activators to chromatin. This inhibition leads to a cascade of downstream effects, including the modulation of histone acetylation, alteration of gene expression, and ultimately, impacts on cellular processes such as proliferation, inflammation, and differentiation.[4][5] Its high selectivity against other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family, makes it an invaluable tool for dissecting the specific functions of CBP/p300.[1][3]
Mechanism of Action: Competitive Inhibition of CBP/p300 Bromodomains
The fundamental mechanism of action of SGC-CBP30 is its function as a competitive antagonist at the bromodomain of CBP and its paralog, p300. These two proteins are histone acetyltransferases (HATs) that play a pivotal role as transcriptional co-activators.[4][6] The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine (B10760008) residues, particularly on histone tails.[7] This interaction is crucial for anchoring the CBP/p300 complex to chromatin, where its HAT activity can then acetylate histones and other proteins, leading to a more open chromatin structure and facilitating gene transcription.[7]
SGC-CBP30 mimics the binding of acetylated lysine, inserting its 3,5-dimethylisoxazole (B1293586) group into the binding pocket and forming hydrogen bonds with conserved residues.[8] This occupation of the binding site physically prevents the bromodomain from engaging with its natural acetylated histone ligands. Consequently, the recruitment of CBP/p300 to target gene promoters and enhancers is inhibited, leading to a reduction in local histone acetylation, particularly at H3K27.[5] This results in a more condensed chromatin state and repression of target gene transcription.[5]
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Caption: Signaling pathway of CBP/p300 and its inhibition by SGC-CBP30.
Quantitative Data
The potency and selectivity of SGC-CBP30 have been rigorously quantified across various biochemical and cellular assays. The following tables summarize key data points for easy comparison.
Table 1: Biochemical Binding Affinity and Potency
| Target | Assay Type | Value | Reference(s) |
| CBP | Kd (ITC) | 21 nM | [1][3][9] |
| IC50 (Alphascreen) | 69 nM | [9] | |
| Kd (BLI) | 41 nM | [9] | |
| p300 | Kd (ITC) | 32 - 38 nM | [1][3][9] |
| BRD4(1) | Kd (ITC) | 850 nM | [10] |
| BRD4(2) | Kd (ITC) | >5000 nM | [11] |
Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; ITC: Isothermal Titration Calorimetry; BLI: Bio-Layer Interferometry.
Table 2: Cellular Target Engagement and Functional Activity
| Assay Description | Cell Line | Value | Reference(s) |
| CBP-Histone H3.3 Interaction (NanoBRET) | HEK293 | IC50 = 2.8 µM | [11] |
| p53 Reporter Assay | RKO | IC50 = 1.5 µM | [12] |
| MYC Expression Inhibition | AMO1 | EC50 = 2.7 µM | [11] |
| FRAP Recovery Acceleration | HeLa | 1 µM | [1][2] |
IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration; NanoBRET: Bioluminescence Resonance Energy Transfer; FRAP: Fluorescence Recovery After Photobleaching.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
AlphaScreen Competition Assay for IC50 Determination
This assay measures the ability of SGC-CBP30 to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged CBP bromodomain protein.
-
Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.
-
SGC-CBP30 serial dilutions in DMSO.
-
384-well white opaque microplates.
Procedure:
-
Prepare a master mix containing the His-CBP bromodomain and the biotinylated H4K16ac peptide in assay buffer.
-
Dispense 5 µL of the master mix into each well of the 384-well plate.
-
Add 50 nL of SGC-CBP30 serial dilutions or DMSO (as a control) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a suspension of Ni-NTA Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin Donor beads to each well.
-
Incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
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Caption: Experimental workflow for the AlphaScreen competition assay.
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of SGC-CBP30 to the CBP bromodomain within a cellular context.
Materials:
-
HEK293 cells.
-
Plasmid encoding CBP bromodomain-NanoLuc® fusion protein.
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ 618 Ligand (fluorescent tracer).
-
SGC-CBP30 serial dilutions.
-
NanoBRET™ Nano-Glo® Substrate.
-
White 384-well cell culture plates.
Procedure:
-
Co-transfect HEK293 cells with the CBP-NanoLuc® and HaloTag®-Histone H3.3 plasmids and seed into a 384-well plate. Culture for 18-24 hours.[5][13]
-
Pre-treat the transfected cells with the NanoBRET™ 618 Ligand.[13]
-
Add serial dilutions of SGC-CBP30 to the wells and incubate for 2 hours at 37°C with 5% CO2.[5]
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 20 minutes on a plate reader equipped with filters for NanoLuc® emission (450 nm) and the tracer's emission (610 nm).[5]
-
Calculate the BRET ratio (610 nm emission / 450 nm emission).
-
Determine the IC50 by plotting the BRET ratio against the SGC-CBP30 concentration.[13]
Histone Extraction and Western Blot for H3K27ac
This protocol allows for the assessment of changes in histone acetylation levels in cells treated with SGC-CBP30.
Materials:
-
Cells of interest (e.g., HeLa, RKO).
-
SGC-CBP30.
-
TEB Buffer (PBS with 0.5% Triton X-100, 2 mM PMSF).
-
Extraction Buffer (0.5 N HCl, 10% glycerol).
-
Primary antibody against H3K27ac.
-
Primary antibody against total Histone H3 (for loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels (15-18%).
-
PVDF membrane (0.2 µm).
-
ECL detection reagents.
Procedure:
-
Treat cells with SGC-CBP30 or DMSO for the desired time (e.g., 6-24 hours).
-
Harvest and pellet the cells. Resuspend the pellet in TEB buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Extraction Buffer and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding acetone and incubating at -20°C overnight.
-
Centrifuge to pellet the histones, wash with acetone, and air-dry the pellet.
-
Resuspend the histone pellet in water and determine the protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for H3K27ac and total H3, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
Logical Framework and Downstream Consequences
The inhibition of CBP/p300 bromodomain by SGC-CBP30 initiates a clear cascade of events, leading to specific cellular outcomes. This logical relationship underscores the compound's utility in studying the biological roles of these co-activators.
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Caption: Logical flow from SGC-CBP30 binding to cellular effects.
Conclusion
SGC-CBP30 is a well-characterized, potent, and selective chemical probe that serves as an indispensable tool for investigating the biological functions of the CBP/p300 bromodomains. Its mechanism of action, centered on the competitive inhibition of acetyl-lysine binding, leads to predictable and measurable downstream effects on histone acetylation, gene expression, and cellular phenotypes. The data and protocols provided in this guide are intended to support the robust design and execution of experiments aimed at further unraveling the complex roles of these critical epigenetic regulators in health and disease.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. eubopen.org [eubopen.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 8. Dissecting the binding mechanism of the linker histone in live cells: an integrated FRAP analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochem.slu.edu [biochem.slu.edu]
- 10. Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery After Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
